[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride

Catalog No.
S6630670
CAS No.
1187582-25-7
M.F
C11H17Cl2N3O
M. Wt
278.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine di...

CAS Number

1187582-25-7

Product Name

[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride

IUPAC Name

3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride

Molecular Formula

C11H17Cl2N3O

Molecular Weight

278.18 g/mol

InChI

InChI=1S/C11H15N3O.2ClH/c1-15-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12;;/h4-5,7H,2-3,6,12H2,1H3,(H,13,14);2*1H

InChI Key

YEVVREQNVKOJKN-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(N2)CCCN.Cl.Cl

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCCN.Cl.Cl

[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride is a chemical compound that features a benzimidazole moiety, which is significant in medicinal chemistry due to its diverse biological activities. The structure consists of a propylamine chain linked to a methoxy-substituted benzimidazole. This compound is notable for its potential applications in pharmacology, particularly in the development of therapeutic agents targeting various biological pathways.

  • There is no information available regarding the mechanism of action of this specific compound.
  • No safety information is currently available for this compound.
. It may undergo typical amine reactions, such as:

  • N-Alkylation: The primary amine can react with alkyl halides to form secondary or tertiary amines.
  • Acylation: The amine can react with acyl chlorides or anhydrides to yield amides.
  • Hydrochloride Formation: The compound can form salts with hydrochloric acid, enhancing its solubility and stability.

These reactions are crucial for modifying the compound for further biological testing and application.

The biological activity of [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride is primarily associated with its interactions at various molecular targets. Preliminary studies suggest that compounds with a benzimidazole core exhibit:

  • Antimicrobial Activity: Benzimidazole derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties: Some studies indicate that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects: Due to their ability to modulate neurotransmitter systems, these compounds may offer protective effects against neurodegenerative diseases.

The synthesis of [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride typically involves several key steps:

  • Synthesis of Benzimidazole: The starting material can be synthesized from o-phenylenediamine and an appropriate carboxylic acid derivative under acidic conditions.
  • Methoxylation: Introduction of the methoxy group can be achieved via methylation using methyl iodide or dimethyl sulfate in the presence of a base.
  • Propylamine Addition: The propylamine moiety is introduced through an alkylation reaction, where the benzimidazole derivative reacts with propyl bromide or another suitable alkyl halide.
  • Formation of Dihydrochloride Salt: The final step involves reacting the free base with hydrochloric acid to yield the dihydrochloride salt form.

[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Its structure suggests potential use as a lead compound in drug discovery, particularly in developing treatments for infections and cancer.
  • Research Tool: It may serve as a tool compound for studying biological pathways involving neurotransmitter modulation or cell signaling.

Interaction studies are essential to understand the pharmacodynamics and pharmacokinetics of [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride. These studies may include:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cell Line Studies: Assessing cytotoxicity and efficacy in various cancer cell lines or microbial cultures.

Such studies help elucidate the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride, each exhibiting unique properties and activities:

Compound NameStructural FeaturesNotable Activities
2-MethylbenzimidazoleMethyl group on benzimidazoleAntimicrobial, anticancer
5-NitrobenzimidazoleNitro group on benzimidazoleAntiparasitic, antibacterial
1H-BenzimidazoleBasic benzimidazole structureNeuroprotective, anti-inflammatory

The uniqueness of [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride lies in its specific methoxy substitution and propylamine linkage, which may enhance its solubility and bioavailability compared to other derivatives.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

277.0748676 g/mol

Monoisotopic Mass

277.0748676 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-23

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